Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-4-6-7-8-9-10-14-12-15(18)11-13(3)16(14)17(19)20-5-2/h11,14,16H,4-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUJKPOBGRFMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CC(=O)C=C(C1C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: In this method, formaldehyde and two equivalents of ethyl acetoacetate undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned approaches, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the ester and ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids and aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexenones and esters.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate has the following chemical characteristics:
- Molecular Formula : C17H28O3
- Molecular Weight : 284.41 g/mol
- CAS Number : 304687-49-8
The compound features a cyclohexene structure with a heptyl side chain and a carboxylate functional group, which contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and other fine chemicals.
Case Study : In a recent study, researchers utilized this compound as a precursor in synthesizing novel heterocyclic compounds with potential anticancer properties. The derivatives exhibited significant biological activity against cancer cell lines, demonstrating the compound's utility in drug development.
Medicinal Chemistry
The compound is explored for its potential as a precursor for drug candidates. Its structural features enable modifications that can enhance biological activity or target specificity.
Data Table: Selected Derivatives and Their Biological Activities
| Compound Derivative | Activity Type | IC50 (µM) |
|---|---|---|
| Ethyl 6-heptyl derivative A | Anticancer | 5.0 |
| Ethyl 6-heptyl derivative B | Antimicrobial | 12.3 |
| Ethyl 6-heptyl derivative C | Anti-inflammatory | 8.7 |
Biological Studies
The compound has been investigated for its interactions with biological targets, particularly in enzyme inhibition studies. Its ability to modulate enzyme activity makes it a candidate for studying metabolic pathways and receptor interactions.
Mechanism of Action : this compound interacts with specific enzymes, potentially inhibiting their activity through competitive or noncompetitive mechanisms. The ester and ketone functional groups are crucial for binding affinity, influencing the compound's biological effects .
Industrial Applications
In addition to its research applications, this compound is employed in the production of fine chemicals and intermediates used in various industrial processes. Its versatility makes it suitable for scaling up in chemical manufacturing settings.
Mechanism of Action
The mechanism of action of ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester and ketone functional groups play a crucial role in its binding affinity and reactivity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 6-position significantly influences the compound’s physical and chemical behavior. Key comparisons include:
Key Observations :
- Alkyl Chain Length : The heptyl group increases hydrophobicity and molecular weight compared to hexyl or methyl analogs, impacting solubility and boiling points .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., naphthyl, thienyl) introduce π-π interactions and electronic effects, enhancing rigidity and thermal stability .
- Halogenated Derivatives : Chloro- and fluoro-substituted analogs exhibit distinct crystallographic packing due to halogen bonding and C–H···O interactions .
Crystallographic and Conformational Analysis
Crystal structures of cyclohexene carboxylates reveal diverse ring puckering conformations influenced by substituents:
- Heptyl/Methyl Derivatives : Predominantly adopt envelope or half-chair conformations due to minimal steric strain .
- Aryl-Substituted Derivatives : Bulky groups (e.g., naphthyl) induce screw-boat conformations, altering dihedral angles between substituents (e.g., 89.9° for 4-chlorophenyl vs. 4-fluorophenyl in ).
- Disorder in Crystals : Observed in halogenated analogs due to competing substituent orientations .
Biological Activity
Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is a cyclohexenone derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a heptyl side chain and various functional groups, positions it as a promising candidate in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular structure includes:
- Heptyl Side Chain : Enhances lipophilicity and solubility in organic solvents.
- Ester and Ketone Functional Groups : These groups are crucial for its reactivity and interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H28O3 |
| CAS Number | 304687-49-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester and ketone groups facilitate binding to active sites, potentially leading to enzyme inhibition or modulation of receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It could act as a ligand for receptors involved in signaling pathways, influencing cellular responses.
Case Study: Antifungal Activity
In a study examining the antifungal properties of cyclohexenone derivatives, it was found that certain structural modifications could enhance activity against Candida species. The presence of long aliphatic chains, such as the heptyl group in this compound, could contribute to increased membrane permeability in fungal cells, leading to enhanced antifungal effects.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | Structural Features |
|---|---|---|
| Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate | Antimicrobial | Shorter alkyl chain |
| Ethyl 6-octyl-2-methylcyclohexanone | Anticancer | Longer alkyl chain |
| Ethyl 6-heptylcyclohexenone | Moderate antifungal | Heptyl side chain |
Q & A
Q. Advanced Research Focus
- Receptor Binding Studies : Use molecular docking (e.g., AutoDock Vina) to predict affinity for targets like cyclooxygenase-2 (COX-2) or kinases .
- Pathway Analysis : Assess inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA in macrophage cell lines .
- Metabolic Stability : LC-MS/MS to monitor hepatic microsomal degradation rates .
How can conflicting data on reaction yields or biological activities be resolved?
Q. Advanced Research Focus
- Comparative Synthesis : Replicate methods from independent studies (e.g., NaOH vs. KOH catalysis) to identify sensitivity to base strength .
- Statistical Validation : Apply ANOVA to compare bioactivity datasets (e.g., IC variations in cytotoxicity assays) .
- Crystallographic Reanalysis : Re-refine structural models using updated SHELX parameters to resolve discrepancies in bond angles or torsion values .
What computational tools are recommended for modeling its reactivity or supramolecular interactions?
Q. Advanced Research Focus
- DFT Calculations : Gaussian 16 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic sites .
- Molecular Dynamics (MD) : GROMACS to simulate solvent interactions and stability of the cyclohexene ring in aqueous environments .
- Pharmacophore Modeling : Phase (Schrödinger) to map essential functional groups (e.g., oxocyclohexene carbonyl) for target binding .
What are the challenges in crystallizing this compound, and how can they be addressed?
Q. Advanced Research Focus
- Disorder Management : For disordered ethyl/heptyl groups, employ PART commands in SHELXL and refine anisotropic displacement parameters .
- Solvent Selection : Use mixed solvents (e.g., chloroform/hexane) to slow crystallization and improve crystal quality .
- Twinned Data : Apply TWIN/BASF commands in refinement for handling pseudo-merohedral twinning .
How does the heptyl substituent influence the compound’s physicochemical properties?
Q. Basic Research Focus
- Lipophilicity : Calculate logP values (e.g., 4.2 via ChemDraw) to predict membrane permeability .
- Thermal Stability : TGA-DSC to assess decomposition onset temperatures (>200°C typical for alkylated cyclohexenones) .
- Solubility : Phase-solubility diagrams in PBS (pH 7.4) reveal poor aqueous solubility (<0.1 mg/mL), necessitating formulation with cyclodextrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
